3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the use of photocatalysis for the homolytic ring-opening of carbonyl cyclopropanes, followed by cycloaddition reactions with bicyclo[1.1.0]butanes and alkenes . This method does not require a metal co-catalyst or a strong reductant, making it a more environmentally friendly option.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Known for its use as a bioisostere for aromatic rings.
Bicyclo[3.1.1]heptane:
3-Azabicyclo[3.1.0]hexane: Explored for its biological activity and potential pharmaceutical applications.
Uniqueness
3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid stands out due to its unique combination of a bicyclic structure with an allyloxycarbonyl group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H21NO4 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
5-cyclobutyl-3-prop-2-enoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c1-2-6-20-13(19)16-9-14(11-4-3-5-11)7-15(8-14,10-16)12(17)18/h2,11H,1,3-10H2,(H,17,18) |
InChI Key |
JZKFSKNABBWVHF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CC2(CC(C2)(C1)C(=O)O)C3CCC3 |
Origin of Product |
United States |
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